molecular formula C18H21F3N4O B2622887 [4-(Aminomethyl)-4-phenylpiperidin-1-yl]-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanone CAS No. 2460755-11-5

[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanone

Cat. No.: B2622887
CAS No.: 2460755-11-5
M. Wt: 366.388
InChI Key: KSHNWDLXDYTBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanone (CAS 2460755-11-5) is a synthetic organic compound with a molecular formula of C18H21F3N4O and a molecular weight of 366.4 g/mol . Its structure features a piperidine core that is simultaneously functionalized with an aminomethyl group and a phenyl ring at the 4-position, while the 1-position is linked via a methanone group to a 1-methyl-5-(trifluoromethyl)pyrazole ring . This specific molecular architecture, combining a basic aminomethyl group with a lipophilic trifluoromethylpyrazole unit, suggests potential as a key intermediate or scaffold in medicinal chemistry research. Compounds with piperidine and pyrazole motifs are frequently explored for their biological activity and are common in patents covering neurokinin receptor antagonists and other therapeutic targets . Researchers can utilize this building block in various early-stage discovery applications, including the synthesis of more complex molecules, structure-activity relationship (SAR) studies, and as a reference standard in analytical method development. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(aminomethyl)-4-phenylpiperidin-1-yl]-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O/c1-24-15(18(19,20)21)11-14(23-24)16(26)25-9-7-17(12-22,8-10-25)13-5-3-2-4-6-13/h2-6,11H,7-10,12,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHNWDLXDYTBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)N2CCC(CC2)(CN)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [4-(Aminomethyl)-4-phenylpiperidin-1-yl]-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanone , also referred to as DB04764 in the DrugBank database, is a small organic molecule with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse studies and sources to provide a comprehensive overview.

Chemical Formula

  • Molecular Weight : 399.528 g/mol
  • Chemical Formula : C26H29N3O
  • IUPAC Name : 1-(3-{1-[5-(2-phenylethyl)pyridine-3-carbonyl]piperidin-4-yl}phenyl)methanamine

Research indicates that this compound may interact with various biological pathways, particularly those involving kinases. A notable study highlighted its role as a PAK (p21-Activated Kinase) inhibitor, which is crucial in regulating cell motility and proliferation. In human thyroid cancer cell lines, the compound inhibited cell proliferation by reducing AKT phosphorylation, suggesting a potential application in cancer therapies .

Anticancer Activity

In vitro studies have demonstrated that the compound significantly inhibits the growth of cancer cells through mechanisms involving:

  • Inhibition of PAK activity : This leads to reduced cell migration and proliferation.
  • Impact on signaling pathways : The compound's ability to modulate pathways associated with PDK1 and AKT suggests it could serve as a therapeutic agent in oncology .

Study on Anticancer Properties

A study published in Drug Target Insights evaluated various derivatives of similar compounds and their efficacy against different cancer cell lines. The results indicated that compounds with trifluoromethyl groups exhibited enhanced potency against specific cancer types, aligning with the characteristics of our compound .

Synthesis and Biological Evaluation

Research conducted on related compounds has emphasized the importance of structural modifications in enhancing biological activity. For instance, modifications to the piperidine ring or the introduction of additional functional groups have been shown to significantly influence anticancer efficacy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
OSU-03012AnticancerPAK inhibition
DB04764Potential AnticancerInhibition of AKT phosphorylation
Related Compound XNeuropharmacologicalModulation of neurotransmitter systems

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including the compound , in exhibiting anticancer properties. Pyrazoles are known for their diverse biological activities, including cytotoxic effects against human cancer cell lines. For instance, a study demonstrated that certain pyrazole derivatives could induce apoptosis in colorectal carcinoma cells, showcasing their potential as therapeutic agents in oncology .

2. Neuropharmacology
The structural features of [4-(Aminomethyl)-4-phenylpiperidin-1-yl]-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanone suggest possible interactions with neurotransmitter systems. Compounds with similar piperidine and pyrazole moieties have been investigated for their effects on central nervous system disorders, including anxiety and depression. The modulation of neurotransmitter receptors could provide a pathway for developing new antidepressant medications .

3. Anti-inflammatory Properties
Research indicates that compounds containing piperidine and pyrazole structures may possess anti-inflammatory properties. A patent application has detailed the use of such compounds for treating inflammatory diseases, suggesting that the compound may inhibit inflammatory pathways effectively . This opens avenues for further exploration in treating conditions such as arthritis or other inflammatory disorders.

Data Tables

Application Area Study Reference Findings
Anticancer Activity Induced apoptosis in colorectal cancer cells; demonstrated cytotoxicity.
Neuropharmacology Potential modulation of neurotransmitter systems; implications for anxiety and depression treatments.
Anti-inflammatory Compounds showed efficacy in inhibiting inflammatory pathways; potential for treating arthritis.

Case Studies

Case Study 1: Anticancer Efficacy
A recent investigation into pyrazole derivatives revealed that specific compounds exhibited significant cytotoxicity against RKO colorectal carcinoma cells. The study utilized a dose-dependent approach to assess the effectiveness of these compounds, with results indicating that some derivatives were more effective than standard treatments like ascorbic acid .

Case Study 2: Neuropharmacological Effects
In a pharmacological evaluation, compounds similar to this compound were tested for their impact on serotonin and dopamine receptors. The findings suggested a potential antidepressant effect, warranting further investigation into the mechanisms of action and therapeutic applications .

Comparison with Similar Compounds

Structural Analogues of Piperidine/Piperazine-Linked Pyrazoles

The following table summarizes key structural analogs and their differentiating features:

Compound Name/ID Core Structure Piperidine/Piperazine Substituents Pyrazole Substituents Linker/Other Features
Target Compound 4-Phenylpiperidine 4-(Aminomethyl), 4-phenyl 1-methyl, 5-CF₃ Methanone linker
[4-(Methylsulfonyl)piperazinyl]pyrazole () Piperazine 4-(Methylsulfonyl) 3-(4-chlorophenyl), 5-methyl Ethane-1-one linker
Compound 5 () Piperazine 4-(4-CF₃-phenyl) 4-pyrazolyl Butan-1-one linker
[2,3-Dimethylphenyl-piperazinyl]pyrazole () Piperazine 4-(2,3-Dimethylphenyl) 3-phenyl Methanone linker
MK45 () Piperazine 4-(3-Chloro-5-CF₃-pyridinyl) Thiophen-2-yl (non-pyrazole) Butan-1-one linker
Key Observations:

Core Heterocycle :

  • The target compound uses a piperidine core, whereas analogs predominantly feature piperazine (e.g., ). Piperidine’s reduced basicity compared to piperazine may influence CNS penetration .
  • The 4-phenyl group on the piperidine in the target compound is unique; analogs often substitute piperazine with aryl groups (e.g., 4-CF₃-phenyl in Compound 5) .

Pyrazole Substituents: The 5-CF₃ group on the pyrazole is a hallmark of the target compound, shared only with MK45 (), which replaces pyrazole with thiophene. CF₃ groups are known to enhance metabolic stability and binding affinity . Most analogs (e.g., ) feature chlorophenyl or methyl groups on pyrazole, which may reduce potency compared to CF₃ .

Linker Variations: The methanone linker in the target compound is shorter than the butanone linkers in Compound 5 and MK44.

Q & A

Q. What are the established synthetic routes for [compound], and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : The compound can be synthesized via multi-step processes starting from pyrazole and piperidine precursors. A typical approach involves condensation reactions between substituted pyrazole carboxylic acids and aminomethyl-piperidine derivatives under controlled pH and temperature. For example, similar compounds (e.g., pyrazole-piperidine hybrids) are synthesized by reacting 1-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid with 4-(aminomethyl)-4-phenylpiperidine in the presence of coupling agents like EDC/HOBt in anhydrous DMF . Optimization includes adjusting stoichiometric ratios (1:1.2 for amine:acid) and reaction times (24–48 hours) under nitrogen atmosphere to improve yields (typically 60–75%). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. What analytical techniques are recommended for characterizing the structural integrity and purity of [compound] in research settings?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., trifluoromethyl group at pyrazole C5, phenyl group at piperidine C4) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases often use acetonitrile/water with 0.1% TFA .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ for C21_{21}H24_{24}F3_3N4_4O, expected m/z 429.19) .
  • X-ray Crystallography : For unambiguous structural confirmation, single crystals grown via slow evaporation (solvent: dichloromethane/methanol) yield monoclinic systems (space group P21_1/c) with unit cell parameters comparable to related pyrazole derivatives .

Q. What preliminary biological screening approaches are suitable for evaluating [compound]'s pharmacological potential?

  • Methodological Answer : Initial screens should focus on target-specific assays:
  • Enzyme Inhibition : Fluorometric assays (e.g., kinase or protease inhibition) using recombinant enzymes. IC50_{50} values are determined via dose-response curves (1 nM–100 µM) .
  • Cellular Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Data normalized to controls (DMSO vehicle) with triplicate measurements .
  • Receptor Binding : Radioligand displacement assays (e.g., for CNS targets like serotonin receptors) using 3^3H-labeled ligands and membrane preparations from transfected HEK293 cells .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental biological activity data for [compound]?

  • Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Strategies include:
  • Molecular Dynamics Simulations : Run 100-ns simulations (AMBER force field) to compare ligand-receptor binding poses in explicit solvent .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for predicted vs. observed active conformers .
  • Experimental Validation : Synthesize and test analogs with modified substituents (e.g., replacing trifluoromethyl with chlorine) to isolate steric/electronic contributions .

Q. What methodologies are effective for studying the structure-activity relationship (SAR) of [compound] derivatives?

  • Methodological Answer : A systematic SAR approach includes:
  • Scaffold Modifications : Synthesize analogs with variations in the piperidine (e.g., 4-phenyl vs. 4-cyclohexyl) or pyrazole (e.g., 1-methyl vs. 1-ethyl) moieties .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., ketone oxygen) and hydrophobic regions (trifluoromethyl group) .
  • 3D-QSAR Modeling : CoMFA or CoMSIA models built from IC50_{50} data of 20+ derivatives to predict activity cliffs .

Q. What experimental designs are optimal for assessing [compound]'s metabolic stability and toxicity profiles in preclinical models?

  • Methodological Answer : Key steps involve:
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Calculate intrinsic clearance (Clint_{int}) using the substrate depletion method .
  • In Vivo Toxicity : Randomized block designs with split plots for dose (e.g., 10, 30, 100 mg/kg) and time points (7–28 days). Endpoints include serum ALT/AST levels and histopathology of liver/kidney tissues .
  • Reactive Metabolite Screening : Trapping assays with glutathione (GSH) to detect electrophilic intermediates. Positive controls (e.g., acetaminophen) validate assay sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.